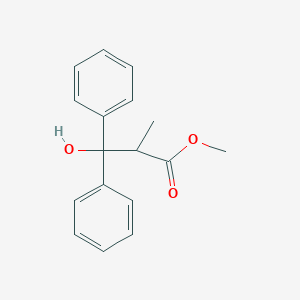
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate
描述
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate is an organic compound with the molecular formula C17H18O3. It is a methyl ester derivative of 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid. This compound is known for its unique structural features, which include a hydroxyl group, a methyl group, and two phenyl groups attached to a propanoate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The reaction between isobutyraldehyde and formaldehyde in the presence of a catalyst at 60°C for 3 hours. This step forms an intermediate product.
Oxidation and Esterification: The intermediate product is then oxidized and esterified by adding methanol and a sodium hydroxide solution at 35°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: Similar in structure but with a methoxy group instead of a hydroxyl group.
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate: Similar but with only one phenyl group.
Uniqueness
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate is unique due to the presence of two phenyl groups, which significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
属性
IUPAC Name |
methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(16(18)20-2)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATZMWCNULWKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


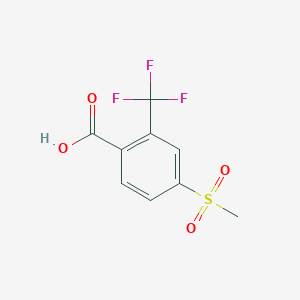
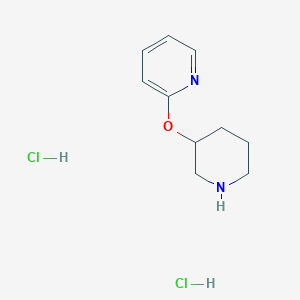
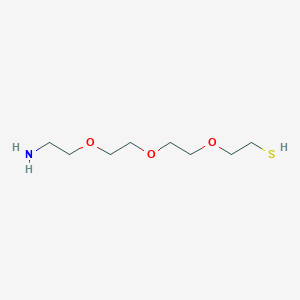
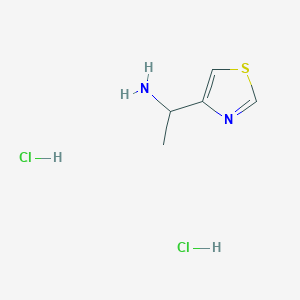
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)
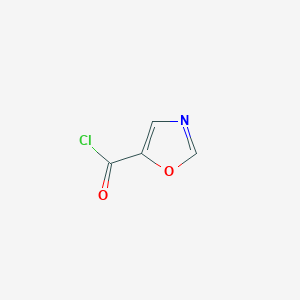
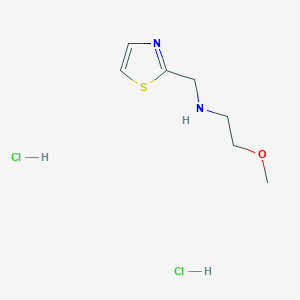
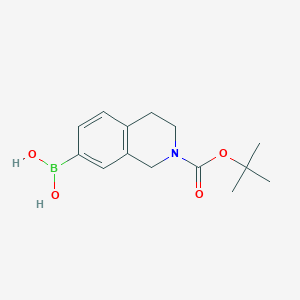
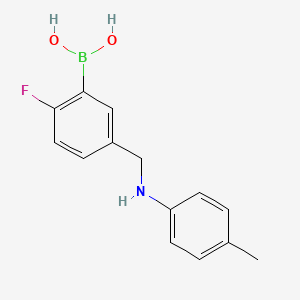
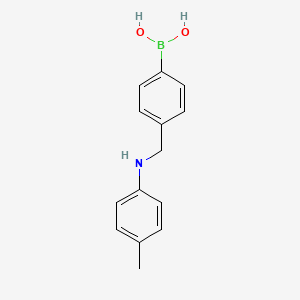
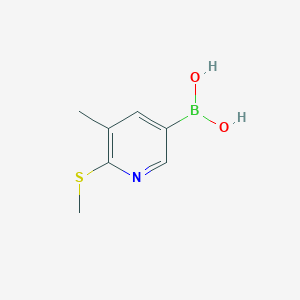
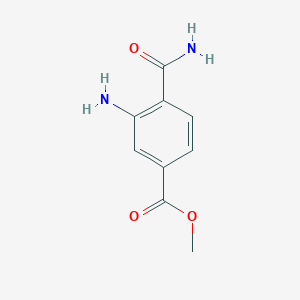
![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)
